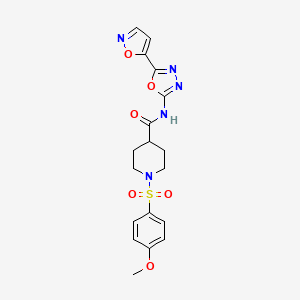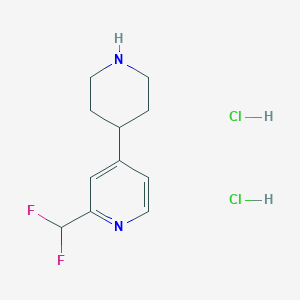
2-(Difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethylation is a process that introduces a CF2H group into a molecule . This group is of significant interest in various fields of science due to its unique physical and chemical properties . It’s often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be influenced by the environment in which they are found . For example, DFT calculations have shown that the biological environment changes the molecular structure of difluoromethylated compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions often involve the use of fluorinating reagents and can be challenging to control . Furthermore, the stability of fluorine-containing intermediates and the selectivity of the reactions can be issues in the synthesis of fluoroorganic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific structure . Factors such as hardness, topography, and hydrophilicity can influence their interaction with biological environments .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation
The compound is used in late-stage difluoromethylation processes, which are crucial for introducing difluoromethyl groups at the final stages of synthetic protocols. This application is significant in pharmaceuticals, as it affects the solubility, metabolic stability, and lipophilicity of compounds .
Photocatalytic Reactions
EN300-27102661 serves as a reagent in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds. These reactions are performed under mild and environmentally benign conditions, highlighting the compound’s role in green chemistry .
Stereoselective Synthesis
The compound is involved in stereoselective reactions, providing a pathway to create enantiomerically enriched α-difluoromethyl amines. This is particularly valuable in the synthesis of chiral molecules for medicinal chemistry .
Protein Modification
In biochemistry, EN300-27102661 can be used for the site-selective installation of difluoromethyl groups onto large biomolecules such as proteins. This precise modification can alter protein function and stability, opening up new avenues in protein engineering .
Material Science
Due to its ability to influence physical properties like solubility and stability, EN300-27102661 has applications in material science. It can be used to modify materials at a molecular level to enhance their performance in various applications .
Agrochemical Development
In agrochemistry, the introduction of difluoromethyl groups can lead to the development of new agrochemicals with improved properties such as increased potency and environmental resistance .
Fluorine Chemistry Research
EN300-27102661 is a key molecule in the field of fluorine chemistry, where researchers explore the effects of fluorine atoms on the biological activity of molecules. Its use can lead to the discovery of novel compounds with unique biological properties .
Drug Discovery and Design
The compound’s role in drug discovery is pivotal. By modifying drug candidates to include difluoromethyl groups, researchers can enhance the pharmacokinetic and pharmacodynamic profiles, leading to more effective and safer medications .
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation is rapidly evolving, with new methods and applications being developed. This includes the use of novel difluoromethylation reagents and the development of more efficient and selective difluoromethylation processes . There is also interest in the potential use of difluoromethylated compounds in the treatment of various diseases .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-4-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-11(13)10-7-9(3-6-15-10)8-1-4-14-5-2-8;;/h3,6-8,11,14H,1-2,4-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQOYELMGWYFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)C(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)

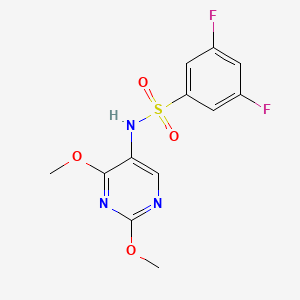
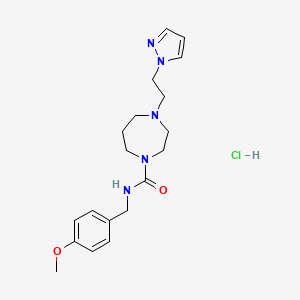

![5-ethyl-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2964683.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
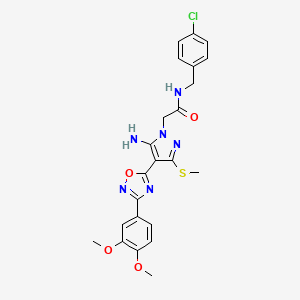
![5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2964688.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2964690.png)
![2-tert-butyl-1-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2964691.png)

